5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a (3-fluorophenyl) group and a 4-(4-methoxyphenyl)piperazine moiety.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDAVVGRSEULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes are important in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can increase acetylcholine levels.
Mode of Action
Similar compounds have shown to inhibit ache and bche. The inhibition of these enzymes increases the levels of acetylcholine, a neurotransmitter, in the brain.
Biochemical Pathways
The inhibition of ache and bche can affect the cholinergic transmission in the brain. This can have downstream effects on cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory.
Biological Activity
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazole ring fused with a 1,2,4-triazole moiety. This compound is characterized by its unique structural features, which include an ethyl group, a fluorophenyl group, and a piperazine ring substituted with a methoxyphenyl group. The complexity of its structure suggests potential for diverse biological activities and applications in medicinal chemistry.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 439.51 g/mol. Its structural complexity may contribute to its distinctive pharmacological profile. The key features of the compound include:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
- Piperazine Ring : Commonly associated with psychoactive properties and potential antidepressant effects.
- Fluorophenyl and Methoxyphenyl Substituents : These groups can enhance lipophilicity and biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
Antitumor Activity
The compound has shown promise as an antitumor agent. In vitro studies have assessed its effectiveness against various cancer cell lines. For instance, derivatives of similar thiazole-triazole compounds have demonstrated antineoplastic activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells . The mechanisms of action may involve the inhibition of specific signaling pathways crucial for tumor growth.
Antidepressant Properties
The piperazine component of the compound suggests potential antidepressant effects. Piperazine derivatives have been widely studied for their ability to modulate neurotransmitter systems in the brain . The incorporation of methoxy and fluorine substituents might enhance these effects by improving the pharmacokinetic profile.
Antimicrobial Activity
Compounds with thiazole and triazole rings have been reported to possess antimicrobial properties. The presence of these heterocycles often correlates with activity against various bacterial strains . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.
Research Findings
A detailed examination of existing literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Antitumor Efficacy : A study investigated the antitumor activity of thiazolo[3,2-b][1,2,4]triazole derivatives in vitro on 60 cancer cell lines. The results indicated that modifications in the structure significantly affected cytotoxicity levels against breast cancer cells (MDA-MB-468) .
- Neuropharmacological Assessment : Another research focused on the neuropharmacological properties of similar piperazine derivatives showed promising results in animal models for depression and anxiety disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and synthetic features of the target compound with analogs from the evidence:
| Compound Name / ID | Substituents | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl, 4-(4-methoxyphenyl)piperazine | 503.58* | N/A | N/A | Hypothesized enhanced CNS penetration due to fluorophenyl group |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methylthiazolo | 569.05 | N/A | N/A | Chlorine substituent may increase lipophilicity; ethoxy group alters solubility |
| G857-1708 | 4-(4-Methoxyphenyl)piperazine, phenyl, furan-2-yl | 487.58 | N/A | N/A | Furan group introduces polarity; lower molecular weight vs. target compound |
| (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) | 4-Chlorophenyl | 336.75 | 64 | >280 | High thermal stability; planar structure confirmed via NMR |
| (E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) | Phenyl | 283.31 | 56 | 262–263 | Moderate yield; phenyl group enhances π-π stacking potential |
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s 3-fluorophenyl group may confer greater metabolic stability compared to chlorophenyl (e.g., compound 5f) or phenyl (e.g., 5d) analogs due to reduced oxidative metabolism .
- Piperazine Moieties : The 4-(4-methoxyphenyl)piperazine in the target compound contrasts with the 4-ethoxy-3-methoxyphenyl group in ’s analog. The methoxy group’s position likely affects receptor selectivity, as seen in kinase inhibitors .
- Thermal Stability : High melting points (>260°C) in analogs like 5f and 5d suggest that the thiazolo-triazole core contributes to thermal robustness, a trait likely shared by the target compound .
Pharmacological Potential
- Antifungal Activity : highlights triazolo-thiadiazoles with 4-methoxyphenyl groups showing promise against 14-α-demethylase, suggesting the target compound’s methoxyphenylpiperazine may confer similar activity .
- Kinase Inhibition: Piperazine-containing analogs in demonstrate nanomolar potency against Pim kinases, though the target compound’s thiazolo-triazole core may alter binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
